molecular formula C10H13ClO B15337814 1-(Chloromethoxy)-2-isopropylbenzene

1-(Chloromethoxy)-2-isopropylbenzene

Cat. No.: B15337814
M. Wt: 184.66 g/mol
InChI Key: RYUIWFFKOMDCTE-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-2-isopropylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-2-isopropylbenzene can be synthesized through a multi-step process involving the chloromethylation of 2-isopropylphenol. The reaction typically involves the use of chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethoxy)-2-isopropylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding benzoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethoxy group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Benzoquinones and other oxidized aromatic compounds.

    Reduction: Hydroxymethoxy derivatives and other reduced forms.

Scientific Research Applications

1-(Chloromethoxy)-2-isopropylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymeric materials with specific properties.

    Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industrial Chemistry: The compound is utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-2-isopropylbenzene involves its interaction with specific molecular targets, depending on the context of its use. For instance, in nucleophilic substitution reactions, the chloromethoxy group acts as a leaving group, facilitating the attack of nucleophiles on the benzene ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

    1-(Chloromethoxy)benzene: Lacks the isopropyl group, resulting in different reactivity and applications.

    2-Isopropylphenol: Lacks the chloromethoxy group, leading to distinct chemical behavior.

    1-(Methoxymethoxy)-2-isopropylbenzene: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.

Uniqueness: 1-(Chloromethoxy)-2-isopropylbenzene is unique due to the presence of both the chloromethoxy and isopropyl groups, which confer specific reactivity and properties. This combination allows for versatile applications in organic synthesis and industrial processes, distinguishing it from other related compounds.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

1-(chloromethoxy)-2-propan-2-ylbenzene

InChI

InChI=1S/C10H13ClO/c1-8(2)9-5-3-4-6-10(9)12-7-11/h3-6,8H,7H2,1-2H3

InChI Key

RYUIWFFKOMDCTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCCl

Origin of Product

United States

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